molecular formula C16H18O B13957948 1-(4-Ethylphenyl)-1-phenylethan-1-ol CAS No. 460742-47-6

1-(4-Ethylphenyl)-1-phenylethan-1-ol

Cat. No.: B13957948
CAS No.: 460742-47-6
M. Wt: 226.31 g/mol
InChI Key: JNKYSRCREQGGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylphenyl)-1-phenylethanol is an organic compound with the molecular formula C16H18O It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to two phenyl groups, one of which has an ethyl substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)-1-phenylethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(4-ethylphenyl)-1-phenylethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of 1-(4-ethylphenyl)-1-phenylethanol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction of the ketone precursor. This approach is scalable and efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), acyl chlorides

Major Products Formed:

Scientific Research Applications

1-(4-Ethylphenyl)-1-phenylethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-ethylphenyl)-1-phenylethanol exerts its effects depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, influencing the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems where it may interact with enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: 1-(4-Ethylphenyl)-1-phenylethanol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity, solubility, and interaction with other molecules. This structural feature can make it more suitable for specific applications where steric effects are significant .

Properties

CAS No.

460742-47-6

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-(4-ethylphenyl)-1-phenylethanol

InChI

InChI=1S/C16H18O/c1-3-13-9-11-15(12-10-13)16(2,17)14-7-5-4-6-8-14/h4-12,17H,3H2,1-2H3

InChI Key

JNKYSRCREQGGRK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C2=CC=CC=C2)O

Origin of Product

United States

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